molecular formula C4H4BrNOS B1280497 (5-Bromothiazol-2-yl)methanol CAS No. 911052-85-2

(5-Bromothiazol-2-yl)methanol

Cat. No. B1280497
M. Wt: 194.05 g/mol
InChI Key: FZLWVPQHBVSVHP-UHFFFAOYSA-N
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Description

“(5-Bromothiazol-2-yl)methanol” is a chemical compound with the molecular formula C4H4BrNOS. It has a molecular weight of 194.05 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(5-Bromothiazol-2-yl)methanol” is 1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“(5-Bromothiazol-2-yl)methanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Stable Isotope Labeled Compounds

5-(Hydroxymethyl)thiazole, a compound structurally related to (5-Bromothiazol-2-yl)methanol, has been utilized as a versatile building block for the synthesis of biologically active compounds. A rapid and efficient synthesis method for its stable isotope labeled counterpart, incorporating 13C and deuterium atoms, has been developed. This method is significant for producing stable isotope labeled and potentially radioactive isotope labeled thiazole compounds (Lin, Salter, & Gong, 2009).

Asymmetric Synthesis from Aldehydes

Research has shown that (5-Bromothiazol-2-yl)methanol derivatives can be synthesized efficiently from aldehydes. The process involves using (4-bromobut-2-ynyl)trimethylsilane and yields compounds with good enantioselectivities. This method is significant for synthesizing dienes without regioselectivity problems and can tolerate various functionalities (Durán-Galván & Connell, 2010).

Tandem Radical Reaction Synthesis

A series of (2-alkylthiothiazolin-5-yl)methyl dodecanoates, related to (5-Bromothiazol-2-yl)methanol, has been synthesized through a tandem radical hydrogen-abstraction-cyclization-substitution/combination reaction. This synthesis route is the first of its kind, offering a convenient and efficient way to produce (2-alkylthiothiazolin-5-yl)methanol derivatives (Kakaei & Xu, 2013).

Synthesis of COX-2 Inhibitors

(5-Bromothiazol-2-yl)methanol has been used in the synthesis of selective COX-2 inhibitors. These compounds are designed and synthesized based on docking studies, showing favorable selectivity for the COX-2 isoenzyme. This is significant for developing drugs with reduced gastrointestinal adverse effects (Tabatabai, Rezaee, & Kiani, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLWVPQHBVSVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474607
Record name (5-Bromothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiazol-2-yl)methanol

CAS RN

911052-85-2
Record name (5-Bromothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-1,3-thiazol-2-yl)methanol
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